N-(2,6-dihydroxyphenyl)octadecanamide
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Overview
Description
N-(2,6-dihydroxyphenyl)octadecanamide is a chemical compound with the molecular formula C24H41NO3. It is characterized by the presence of a phenyl ring substituted with two hydroxyl groups at the 2 and 6 positions, and an octadecanamide chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dihydroxyphenyl)octadecanamide typically involves the reaction of 2,6-dihydroxyaniline with octadecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,6-dihydroxyaniline+octadecanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dihydroxyphenyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of N-(2,6-dihydroxyphenyl)octadecylamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(2,6-dihydroxyphenyl)octadecanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-dihydroxyphenyl)octadecanamide involves its interaction with specific molecular targets. The hydroxyl groups on the phenyl ring can form hydrogen bonds with biological molecules, while the long hydrophobic chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyphenyl)octadecanamide
- N-(3,4-dihydroxyphenyl)octadecanamide
- N-(2,6-dimethoxyphenyl)octadecanamide
Uniqueness
N-(2,6-dihydroxyphenyl)octadecanamide is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological interactions compared to other similar compounds.
Properties
CAS No. |
921758-96-5 |
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Molecular Formula |
C24H41NO3 |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
N-(2,6-dihydroxyphenyl)octadecanamide |
InChI |
InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(28)25-24-21(26)18-17-19-22(24)27/h17-19,26-27H,2-16,20H2,1H3,(H,25,28) |
InChI Key |
SROVJLKECJUPAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=C(C=CC=C1O)O |
Origin of Product |
United States |
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